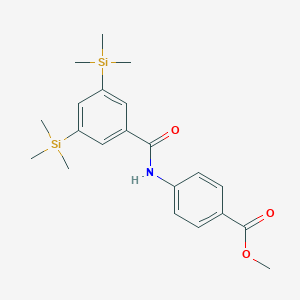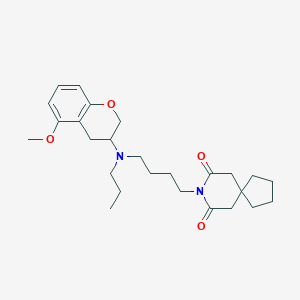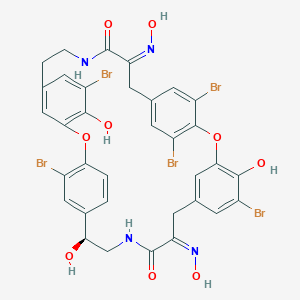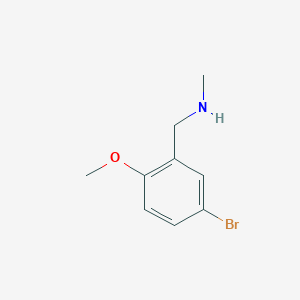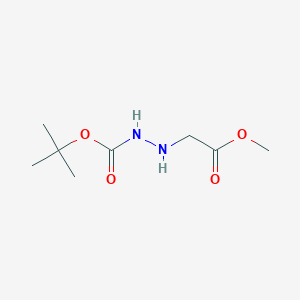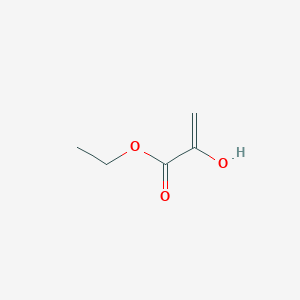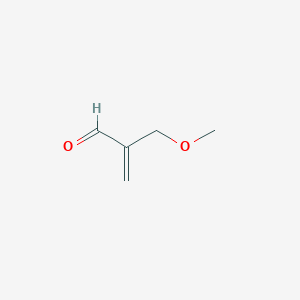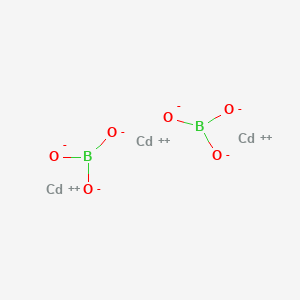![molecular formula C9H20N4O4 B145100 acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid CAS No. 137694-75-8](/img/structure/B145100.png)
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid typically involves the methylation of D-arginine. The process begins with the protection of the amino and carboxyl groups of D-arginine, followed by the selective methylation of the guanidine group. The final step involves deprotection and conversion to the acetate salt form. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate, and the reactions are carried out under controlled temperatures and pH to ensure specificity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
化学反应分析
Types of Reactions
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the guanidine group to amine derivatives.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as Nα-Methyl-D-arginine oxo derivatives, amine derivatives, and substituted arginine compounds.
科学研究应用
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a tool for studying enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including its role as a nitric oxide synthase inhibitor.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
作用机制
The mechanism of action of acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. One of the primary pathways includes the inhibition of nitric oxide synthase, which affects the production of nitric oxide, a crucial signaling molecule in various physiological processes. The compound’s methylated guanidine group plays a key role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
Nα-Methyl-L-arginine: Similar in structure but differs in the chirality of the arginine residue.
L-NAME (Nω-Nitro-L-arginine methyl ester): Another nitric oxide synthase inhibitor with different functional groups.
D-Arginine: The non-methylated form of the compound.
Uniqueness
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other arginine derivatives.
属性
IUPAC Name |
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPNWIGTWUZCKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN=C(N)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



